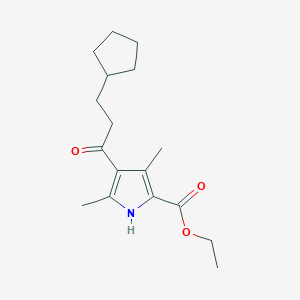

ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

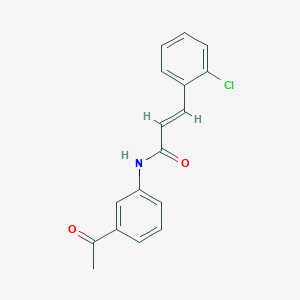

Synthesis of similar ethyl pyrrole-2-carboxylate derivatives involves condensation reactions, where precursors like ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate react with hydrazines or other reagents to form targeted compounds. These reactions are characterized by their efficiency and specificity, often yielding desired products with high purity (Singh et al., 2013).

Molecular Structure Analysis

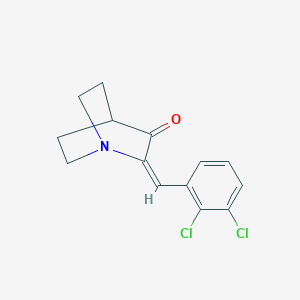

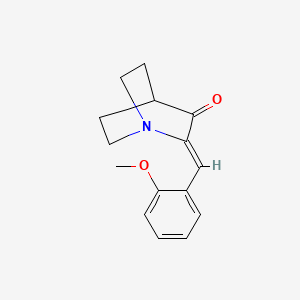

The molecular structure of related compounds is typically elucidated using techniques like FT-IR, 1H NMR, and UV–Vis spectroscopy, complemented by DART Mass and elemental analysis. Quantum chemical calculations, including DFT and AIM theories, provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions, indicating that these compounds form dimers in the solid state through hydrogen bonding (Singh et al., 2013; Rawat & Singh, 2014).

Chemical Reactions and Properties

Chemical reactivity and properties of these compounds are often studied through experimental and quantum chemical calculations. For instance, analyses focus on the NH proton of hydrazide-hydrazones, charge transfer, delocalization of electron density, and first hyperpolarizability. Theoretical and experimental studies confirm the existence of stable conformers forming dimers by hydrogen bonding interactions, which influence their chemical reactivity and potential applications (Rawat & Singh, 2014).

Physical Properties Analysis

The physical properties, including thermodynamic parameters and vibrational analyses, suggest that the synthesis of these compounds is exothermic and spontaneous at room temperature. The formation of dimers through heteronuclear double hydrogen bonding is a crucial aspect, influencing their physical state and stability (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties are highlighted by their global electrophilicity index, indicating that these molecules are strong electrophiles. Local reactivity descriptors, such as Fukui functions, softness, and electrophilicity indices, are analyzed to determine reactive sites within the molecule, guiding the synthesis of heterocyclic compounds (Singh et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-4-21-17(20)16-11(2)15(12(3)18-16)14(19)10-9-13-7-5-6-8-13/h13,18H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSNVEDQLTXXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)

![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)